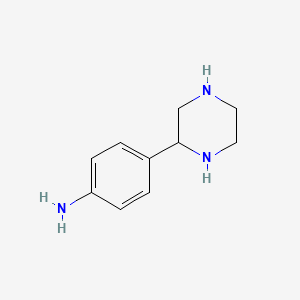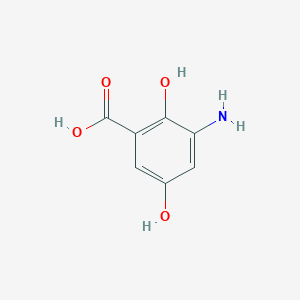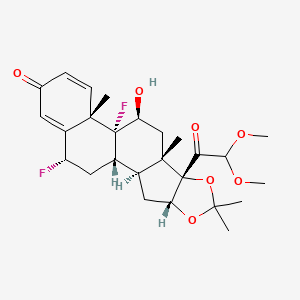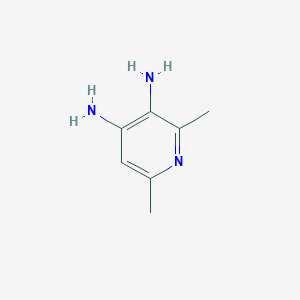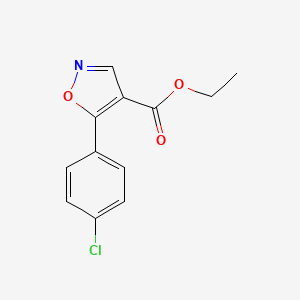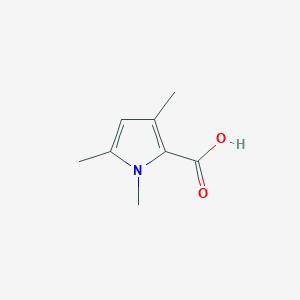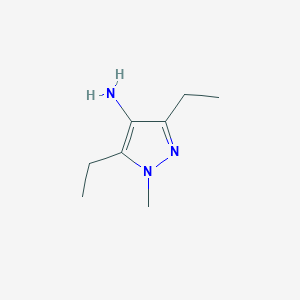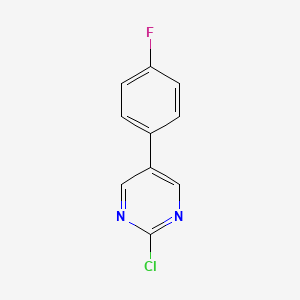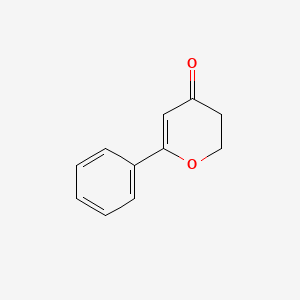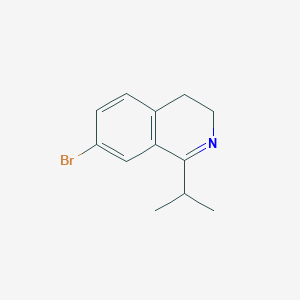
7-Bromo-1-isopropyl-3,4-dihydroisoquinoline
Descripción general
Descripción
7-Bromo-1-isopropyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C12H14BrN . It has an average mass of 252.150 Da and a monoisotopic mass of 251.030960 Da .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolinones, which are structurally similar to 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline, has been described in the literature . The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps were very mild and the desired cyclization products could be obtained in good yield .Molecular Structure Analysis
The molecular structure of 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline consists of a bromine atom attached to the 7th carbon of the isoquinoline ring, and an isopropyl group attached to the nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Intermediate in PI3K/mTOR Inhibitors : A compound similar to 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline serves as an important intermediate in the synthesis of PI3K/mTOR inhibitors, indicating its potential utility in creating therapeutic agents (Fei Lei et al., 2015).
- Regioselective Bromination : Studies on the bromination of isoquinoline derivatives demonstrate regioselective bromination processes that can lead to specific bromoisoquinoline products, laying the foundation for targeted synthesis strategies (W. Brown & A. Gouliaev, 2004).
- Synthesis of Pyrroloisoquinolines : Isoquinoline reacts with ethyl bromopyruvate to produce pyrroloisoquinoline derivatives, suggesting a pathway for the creation of complex heterocyclic structures from bromoisoquinoline precursors (I. Yavari et al., 2006).
Potential Biological Activities
- Cytotoxic Evaluation : Aminoquinones structurally related to marine isoquinolinequinones, including bromoisoquinoline derivatives, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, highlighting the potential of bromoisoquinoline derivatives in cancer research (V. Delgado et al., 2012).
Novel Synthetic Methods
- Rhodium-Catalyzed Synthesis : The rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines presents a method to access bromonium ylides, showcasing advanced synthetic techniques that could be applied to the synthesis of 7-Bromo-1-isopropyl-3,4-dihydroisoquinoline (Jun He et al., 2016).
Propiedades
IUPAC Name |
7-bromo-1-propan-2-yl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c1-8(2)12-11-7-10(13)4-3-9(11)5-6-14-12/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMLXRYRVYESQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NCCC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595555 | |
| Record name | 7-Bromo-1-(propan-2-yl)-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-isopropyl-3,4-dihydroisoquinoline | |
CAS RN |
371220-28-9 | |
| Record name | 7-Bromo-1-(propan-2-yl)-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B1628633.png)
